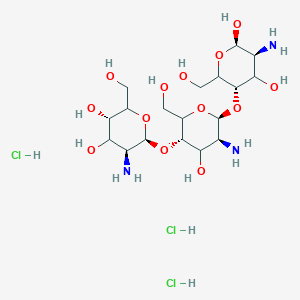

Chitosan Trimer

描述

属性

IUPAC Name |

(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H/t4?,5?,6?,7-,8-,9-,10+,11?,12?,13?,14+,15+,16+,17-,18-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVOJWIUUCPOIF-VMCMTGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38Cl3N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743982 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117436-78-9 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biosynthetic Pathways of Chitosan Trimer

Enzymatic Hydrolysis of Chitosan (B1678972) for Trimer Production

Enzymatic hydrolysis utilizes various enzymes to break the β-(1,4)-glycosidic bonds within the chitosan polymer chain. This process can be finely tuned to favor the production of specific oligosaccharides, including the trimer.

Chitosanase-Mediated Depolymerization

Chitosanases (EC 3.2.1.132) are the primary enzymes used for the targeted production of chitosan oligosaccharides. nih.gov They catalyze the endo-hydrolysis of glycosidic bonds in chitosan, leading to the formation of smaller oligomers. researchgate.net The specificity of the chitosanase is crucial for maximizing the yield of the desired trimer.

Different chitosanases exhibit varying substrate specificities and product profiles. For instance, a chitosanase from Streptomyces roseolus has been shown to efficiently produce predominantly trimeric mixtures from chitosan. nkust.edu.tw This particular enzyme, with a molecular mass of approximately 41 kDa, demonstrates an endo-type cleavage mechanism, liberating mainly chitotriose. nkust.edu.tw Similarly, chitosanases from various Bacillus strains have been characterized for their ability to produce chitooligosaccharides, with chitotriose being a major hydrolysis product. nih.gov Studies have shown that some chitosanases can hydrolyze substrates with at least five glucosamine (B1671600) residues, efficiently degrading the polymer into trimeric units. nkust.edu.tw The source of the chitosanase plays a significant role in the resulting product distribution; for example, chitosanase from Bacillus cereus P16 has been found to produce a range of chitooligosaccharides from trimers to heptamers. jmb.or.kr

Table 1: Characteristics of Chitosanases for Trimer Production

| Enzyme Source | Molecular Mass (kDa) | Predominant Products | Reference |

| Streptomyces roseolus | 41 | Chitotriose | nkust.edu.tw |

| Bacillus strains | 37 | Chitobiose, Chitotriose | nih.gov |

| Bacillus cereus P16 | 38, 45 (major) | (GlcN)₃₋₇ | jmb.or.kr |

The yield and composition of the final hydrolysate are highly dependent on the reaction conditions. Optimization of these parameters is critical for maximizing the production of chitosan trimer.

pH: The optimal pH for chitosanase activity varies depending on the enzyme source. For example, a chitosanase from Streptomyces roseolus exhibits optimal activity at pH 5.0. nkust.edu.tw Another study found that the highest yield of reducing sugars from chitosan hydrolysis was achieved in an acetate (B1210297) buffer at pH 4.5. researchgate.net The pH affects the ionization state of both the enzyme's active site and the chitosan substrate, thereby influencing their interaction. mdpi.com

Temperature: Temperature significantly impacts the rate of enzymatic hydrolysis. The optimal temperature for the chitosanase from Streptomyces roseolus is 50°C. nkust.edu.tw For a different enzymatic system, the optimal temperature for producing reducing sugars was found to be 45°C. researchgate.net Generally, increasing the temperature enhances the reaction rate up to a certain point, beyond which the enzyme begins to denature and lose activity. mdpi.com

Enzyme Concentration: The ratio of enzyme to substrate is a key factor in controlling the hydrolysis process. An optimal enzyme concentration of 5 U for chitosanase has been reported in one study. mdpi.com The enzyme-to-substrate ratio can be adjusted to control the extent of depolymerization and the size of the resulting oligosaccharides.

Substrate Specificity: Chitosanases exhibit specificity towards the physical form and chemical characteristics of the chitosan substrate. Soluble and colloidal forms of chitosan are generally more favorable for hydrolysis as they provide better access for the enzymes compared to insoluble chitosan. researchgate.net The degree of deacetylation of the chitosan also influences enzyme activity. A chitosanase from a Bacillus strain showed the highest specificity for chitosan with a degree of deacetylation between 75-85%. researchgate.net

Table 2: Optimized Conditions for Enzymatic Hydrolysis

| Parameter | Optimal Value | Reference |

| pH | 4.5 - 5.5 | nkust.edu.twresearchgate.net |

| Temperature (°C) | 45 - 55 | nkust.edu.twresearchgate.net |

| Enzyme Concentration | 2 - 5 U/mL | researchgate.netmdpi.com |

| Substrate Form | Soluble/Colloidal | researchgate.net |

Analysis of the final hydrolysis products is essential to confirm the prevalence of the this compound. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. nkust.edu.twmdpi.com Studies have demonstrated that under optimized conditions, chitosanase from Streptomyces roseolus yields mainly chitotriose, with smaller quantities of chitobiose and chitotetraose. nkust.edu.tw Similarly, enzymatic hydrolysis of chitosan with a chitosanase from Bacillus sp. KCTC 0377BP resulted in the production of oligosaccharides ranging from trimers to octamers. asm.org In some cases, after extended reaction times (e.g., 48 hours), the final products are predominantly dimers and trimers. hueuni.edu.vn

Optimization of Enzymatic Hydrolysis Conditions (pH, Temperature, Enzyme Concentration, Substrate Specificity)

Utilization of Other Glycosidic Hydrolases (e.g., Hemicellulase (B13383388), α-Amylase)

While chitosanases are the most specific enzymes for chitosan hydrolysis, other non-specific glycosidic hydrolases can also be employed. mdpi.com Enzymes such as hemicellulase and α-amylase have been shown to hydrolyze chitosan, producing a mixture of short and medium-chain oligosaccharides, including the trimer. mdpi.com The mechanism of these enzymes involves the cleavage of β-1,4-glycosidic linkages between both N-acetylglucosamine (GlcNAc) and D-glucosamine (GlcN) residues, as well as between two GlcN units. mdpi.com The use of these less specific enzymes can be a cost-effective alternative, though product specificity may be lower. For instance, α-amylase has been shown to have a lower activation energy for chitosan hydrolysis compared to chitosanase, suggesting a different reaction mechanism. mdpi.com

Role of Acetylation Degree of Chitosan Substrate in Enzymatic Yields

The degree of acetylation (DA) of the chitosan substrate is a critical factor influencing the efficiency and outcome of enzymatic hydrolysis. semanticscholar.org The DA affects the solubility of the chitosan and the accessibility of the glycosidic bonds to the enzyme. nih.gov Chitinases, for example, require at least one acetylated unit to bind and hydrolyze the substrate, while chitosanases require at least one deacetylated unit. semanticscholar.org

Chemical Degradation Approaches for Oligomer Generation

Chemical methods for producing chitosan oligomers, including trimers, primarily involve the cleavage of the β-(1,4)-glycosidic bonds that link the D-glucosamine and N-acetyl-D-glucosamine units in the chitosan chain. Acid hydrolysis and oxidative depolymerization are two prominent strategies.

Acid Hydrolysis and Controlled Depolymerization

Acid hydrolysis is a widely used method for the depolymerization of chitosan. nih.gov This process involves the protonation of the glycosidic oxygen, followed by the addition of water, leading to the cleavage of the glycosidic bond. nih.gov The concentration of the acid, temperature, and reaction time are critical parameters that influence the molecular weight of the resulting chitosan oligomers. nih.gov

Hydrochloric acid (HCl) is frequently employed for this purpose. nih.gov For instance, chitosan can be hydrolyzed with 2 M HCl for 12 hours to produce chitooligosaccharides with a molecular weight of approximately 2 kDa, achieving a yield of 85.2%. nih.gov More severe conditions, such as using 10 M HCl at 105°C or 12 M HCl at 90°C, can lead to the quantitative hydrolysis of chitosan to its monomer, glucosamine, within 6 hours. nih.gov The use of a mixture of hydrochloric and phosphoric acids has also been investigated to control the degradation process. nih.gov

Studies have shown that it is possible to obtain specific oligomer fractions, including trimers, through controlled acid hydrolysis. nih.govnih.gov By carefully managing the reaction conditions, the depolymerization can be guided to favor the production of lower molecular weight fragments. For example, researchers have purified glucosamine oligomers with degrees of polymerization from two to six from acid-fragmented chitosan. nih.gov In these studies, the trimer exhibited weak biological activity compared to larger oligomers like the tetramer, pentamer, and hexamer. nih.gov

Table 1: Influence of Acid Hydrolysis Conditions on Chitosan Depolymerization

| Acid | Concentration | Temperature (°C) | Time (h) | Resulting Product | Reference |

| HCl | 2 M | - | 12 | 2 kDa chitooligosaccharide | nih.gov |

| HCl | 10 M | 105 | 6 | Glucosamine | nih.gov |

| HCl | 12 M | 90 | 6 | Glucosamine | nih.gov |

| HCl:H₃PO₄ | 4 M [H+] | 110 | - | Incomplete hydrolysis | nih.gov |

| H₃PO₄ | 85% | 80 | 8 | 20 kDa chitosan | nih.gov |

Oxidative and Nitrous Acid Depolymerization Strategies

Oxidative depolymerization offers an alternative chemical route to produce chitosan oligomers. This method often utilizes reagents like hydrogen peroxide (H₂O₂), which generates reactive oxygen species that attack and cleave the glycosidic bonds. mdpi.comresearchgate.net This process can be enhanced by microwave irradiation or UV light, which can lead to a more efficient and faster degradation of the chitosan chain. mdpi.comnih.gov For instance, a combination of gamma irradiation and H₂O₂ treatment has been optimized to produce soluble chitooligosaccharides. researchgate.net The concentration of H₂O₂ and the reaction temperature are key factors in controlling the final molecular weight of the oligomers. researchgate.net

Nitrous acid (HONO) depolymerization is a more specific chemical method that targets the D-glucosamine (GlcN) units of chitosan. acs.orgnih.gov This reaction leads to the cleavage of the glycosidic linkage following a GlcN unit and results in the formation of a 2,5-anhydro-D-mannose residue at the new reducing end of the oligomer. acs.orgnih.govcellulosechemtechnol.ro The stoichiometry of the reaction is well-defined, allowing for a degree of control over the extent of depolymerization by adjusting the amount of nitrous acid used. cellulosechemtechnol.ro This method has been successfully used to prepare various chitosan oligomers. cellulosechemtechnol.rontnu.no However, the formation of the 2,5-anhydro-D-mannose residue is a characteristic feature of this technique that differentiates its products from those of acid hydrolysis or enzymatic degradation. nih.gov

Table 2: Comparison of Oxidative and Nitrous Acid Depolymerization

| Method | Reagent | Key Feature | Resulting Oligomer Characteristic | References |

| Oxidative Depolymerization | Hydrogen Peroxide (H₂O₂) | Generation of reactive oxygen species | Random cleavage of glycosidic bonds | mdpi.comresearchgate.net |

| Nitrous Acid Depolymerization | Nitrous Acid (HONO) | Specific cleavage at D-glucosamine units | Formation of 2,5-anhydro-D-mannose at the reducing end | acs.orgnih.govcellulosechemtechnol.ro |

Advanced Bioprocesses for Chitosan Oligomer Production

Enzymatic depolymerization of chitosan using chitosanases presents a highly specific and environmentally friendly alternative to chemical methods for producing chitooligosaccharides, including the trimer. mdpi.comfrontiersin.org

Microbial Fermentation for Chitosanase Production

Chitosanases are enzymes that specifically hydrolyze the β-1,4-glycosidic bonds in chitosan. nih.gov These enzymes can be produced by various microorganisms, including bacteria and fungi. researchgate.netijeab.comcabidigitallibrary.org Microbial fermentation is a common method for producing chitosanases on a larger scale. ijeab.comnih.gov

Different microbial species produce chitosanases with varying specificities, leading to different product profiles. For example, some chitosanases may primarily yield shorter oligomers like dimers and trimers, while others produce a broader range of larger oligomers. mdpi.comtandfonline.com Chitosanase from Bacillus thuringiensis B-387 has been shown to rapidly convert chitosan into short chitooligosaccharides, including dimers, trimers, and tetramers (GlcN₂-GlcN₄). mdpi.com Similarly, chitosanase from Bacillus subtilis can hydrolyze chitosan to produce dimers, trimers, and tetramers. frontiersin.org The choice of the microbial strain and the optimization of fermentation conditions, such as the carbon and nitrogen sources, pH, and temperature, are crucial for maximizing chitosanase production and obtaining the desired oligomer distribution. ijeab.comnih.govresearchgate.net For instance, Aspergillus sp. has demonstrated high chitosanase activity, and Streptomyces sp. has been shown to produce chitooligosaccharides. researchgate.net

The enzymatic hydrolysis of chitosan can be controlled to favor the production of specific oligomers. For example, chitosan trimers and tetramers have been identified as major products in the enzymatic hydrolysis of chitosan using crude chitosanase from Purpureocillium lilacinum. frontiersin.org In some cases, the final products of chitosan cleavage by chitosanases are predominantly lower oligomers, such as dimers to tetramers. mdpi.com

Integrated Bioreactor Systems for Continuous Chitosan Oligomer Synthesis

To improve the efficiency and cost-effectiveness of chitosan oligomer production, integrated bioreactor systems have been developed. These systems often combine enzyme production, immobilization, and the enzymatic reaction in a continuous or semi-continuous process. researchgate.net

One such approach involves a dual reactor system, which couples a column reactor with an immobilized enzyme to a membrane reactor. researchgate.net In this setup, chitosan is first partially hydrolyzed in the column reactor, and the resulting oligomers are then further processed and separated in the ultrafiltration (UF) membrane reactor. researchgate.net The use of an ultrafiltration membrane with a specific molecular weight cut-off, such as 3 kDa, can be employed to selectively recover higher oligomers like trimers to hexamers. researchgate.net This continuous process allows for enzyme reuse and can lead to a higher yield of specific chitooligosaccharides at a reduced cost. researchgate.netmdpi.com

These integrated systems offer several advantages, including increased cell concentration, reduced product inhibition, and simplified downstream processing. mdpi.com The timely separation of the produced chitooligosaccharides prevents their further degradation by the enzyme, which can help in increasing the proportion of desired high-degree-of-polymerization oligomers. mdpi.com

Molecular Structure and Advanced Characterization of Chitosan Trimer

Spectroscopic Analysis of Chitosan (B1678972) Trimer Composition and Linkages

Spectroscopic methods are indispensable tools for the detailed structural analysis of chitosan trimer. These techniques provide information on the atomic and molecular level, revealing key features of the oligomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR can identify the constituent monosaccharide units and their arrangement within the trimer.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the N-acetyl-D-glucosamine (GlcNAc or A unit) and D-glucosamine (GlcN or D unit) residues that constitute the this compound.

In ¹H-NMR spectra of chitosan oligomers, distinct signals correspond to specific protons within the sugar rings. For instance, the anomeric proton (H-1) of a GlcN unit typically appears around δ 4.9 ppm, while the H-1 of a GlcNAc unit is found at approximately δ 4.6 ppm. nih.govmdpi.com Other protons, such as H-2, and the methyl protons of the N-acetyl group (around δ 1.91 ppm), also provide characteristic signals for identifying the monomeric units. semanticscholar.orgresearchgate.net Specifically, for a D-D-M trimer (where M is a 2,5-anhydro-D-mannose unit at the reducing end), the imino protons of the Schiff base can be observed at around 8.1 ppm at a pH* of 5.7. ntnu.no

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyranose ring (C1-C6) are sensitive to their chemical environment. For example, the C1 signal for a GlcN unit is typically found around 101.88 ppm, while the C2 signal appears at approximately 56.49 ppm. semanticscholar.org The presence of an N-acetyl group significantly shifts the signals of the adjacent carbons, allowing for clear differentiation between A and D units. mdpi.com The methyl carbon of the N-acetyl group gives a characteristic signal at about δ 22.22 ppm. semanticscholar.org

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference(s) |

| ¹H | Anomeric H-1 (GlcN) | ~4.9 | nih.govmdpi.com |

| ¹H | Anomeric H-1 (GlcNAc) | ~4.6 | nih.govmdpi.com |

| ¹H | Methyl Protons (-COCH₃) | ~1.91-2.20 | semanticscholar.orgescholarship.org |

| ¹H | H-2 (GlcN) | ~3.2-3.35 | escholarship.org |

| ¹³C | C1 (GlcN) | ~101.88 | semanticscholar.org |

| ¹³C | C2 (GlcN) | ~56.49 | semanticscholar.org |

| ¹³C | Methyl Carbon (-COCH₃) | ~22.22 | semanticscholar.org |

While standard NMR can identify the monomeric units, determining their specific sequence (the pattern of acetylation, or PA) in a this compound requires more advanced techniques. Pure shift NMR methods are particularly valuable as they simplify complex spectra by removing proton-proton coupling, resulting in single, sharp peaks for each proton signal. rsc.org This enhanced resolution is critical for resolving overlapping signals in oligosaccharide spectra. rsc.org

By applying techniques like HOmodecoupled Band-Selective (HOBS) decoupling and Spectral Aliased Pure Shift HSQC, it is possible to accurately determine the PA and even the triad (B1167595) sequences (e.g., AAA, AAD, DAD) within chitosan samples. nih.gov The chemical shifts of anomeric protons and carbons are sensitive to the nature of the neighboring units, allowing for the differentiation of various triad sequences. researchgate.netcdnsciencepub.com This level of detail is crucial as the biological activity of chitosan oligomers can be strongly influenced by their specific acetylation pattern. nih.govresearchgate.net

1H-NMR and 13C-NMR for Glucosamine (B1671600) Unit Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.govmdpi.com The FTIR spectrum of a chitosan oligomer displays a series of characteristic absorption bands that confirm its chemical structure.

Key absorption bands include:

A broad band in the region of 3400-3650 cm⁻¹, which is attributed to the stretching vibrations of O-H and N-H groups. innspub.netugm.ac.id

Bands corresponding to C-H stretching vibrations around 2800-3000 cm⁻¹. mdpi.com

The amide I band, typically observed around 1655 cm⁻¹, is characteristic of the C=O stretching in the N-acetyl group of GlcNAc units. nih.govcurresweb.com

The amide II band, found around 1560-1590 cm⁻¹, arises from N-H bending and C-N stretching in the amide group. nih.gov The intensity of this band decreases with increasing deacetylation.

Bands in the 1000-1200 cm⁻¹ region are associated with the C-O-C stretching of the glycosidic linkages and the saccharide structure. curresweb.comuva.es

A band around 890-900 cm⁻¹ is indicative of the β-glycosidic bond. nih.gov

The ratio of the intensities of the amide I band to a reference band (such as the O-H stretch) can be used to estimate the degree of acetylation. innspub.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3650-3400 | O-H and N-H stretching | Hydroxyl, Amine | innspub.netugm.ac.id |

| ~1655 | C=O stretching (Amide I) | N-acetyl group | nih.govcurresweb.com |

| ~1590 | N-H bending (Amine) | Primary Amine (NH₂) | nih.gov |

| 1031-1018 | C-O-C stretching | Saccharide structure | uva.es |

| ~899 | β-glycosidic linkage | Glycosidic bond | curresweb.com |

Mass Spectrometry (MS) for Oligomer Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the this compound and to assess its purity. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing chitosan oligomers, as it allows for the generation of intact molecular ions. mdpi.comnih.gov

In ESI-MS, a solution of the this compound is sprayed into the mass spectrometer, where it forms charged droplets. As the solvent evaporates, charged oligomer ions are released and their mass-to-charge ratio (m/z) is measured. For a fully deacetylated this compound (GlcN)₃, the expected [M+H]⁺ ion would be at m/z 484.21. mdpi.com The presence of acetylated units increases the mass by 42 Da for each unit. Therefore, a trimer with one acetylated unit ([D₂A₁+H]⁺) would appear at m/z 526.22, a trimer with two acetylated units ([D₁A₂+H]⁺) at m/z 568.24, and a fully acetylated trimer ([A₃+H]⁺) at m/z 610.25. mdpi.com

The presence of a single, dominant peak corresponding to the expected molecular weight of the desired trimer indicates a high degree of purity. The technique can also identify the presence of dimers, tetramers, or other oligomers as impurities. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the trimer ion, providing further structural information about the sequence of the monomeric units. nih.gov

UV-Vis Spectroscopy in Specific Derivatized Forms

While chitosan itself has limited UV absorbance, UV-Vis spectroscopy can be a useful tool for the analysis of specific derivatized forms of this compound. nih.govmdpi.com The native chitosan oligomer typically shows a weak absorption below 220 nm. researchgate.net However, by introducing a chromophore (a light-absorbing group) into the molecule, the trimer can be readily quantified and studied using UV-Vis spectroscopy. ste-mart.com

For example, derivatization with compounds like 3,4-dihydroxybenzoic acid or chromones can impart significant UV absorbance to the this compound. nih.govste-mart.com The resulting derivative will exhibit characteristic absorption maxima that can be used for quantitative analysis. science.gov This approach is often employed to study the interactions of chitosan with other molecules or to monitor chemical modifications. researchgate.net Furthermore, the first derivative of the UV spectrum has been used as a method to determine the degree of N-acetylation. nih.govmdpi.com

Chromatographic Separation and Purity Assessment

The isolation and purity verification of this compound from a mixture of chitosan oligosaccharides (COS) are foundational steps in its characterization. Chromatographic techniques are paramount in achieving the high levels of purity required for detailed structural analysis.

High-Performance Liquid Chromatography (HPLC) for Oligomer Distribution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chitosan oligomers. mdpi.com It effectively separates molecules based on their size, charge, or polarity, allowing for the quantification and isolation of specific oligomers like the trimer. nanobioletters.com

Several HPLC modes are employed for COS separation. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven successful in separating and purifying chitosan oligomers with degrees of polymerization (DP) from 2 to 6. mdpi.com For instance, a method using an Asahipak NH2P-50 4E column, which is designed for sugar analysis, can effectively separate this compound (Chitotriose) from its neighboring dimer, tetramer, pentamer, and hexamer. shodex.com The separation is typically achieved using a mobile phase consisting of an acetonitrile (B52724) and water mixture, with detection accomplished by an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-UV absorbing compounds like oligosaccharides. shodex.com

Alternatively, when dealing with partially acetylated oligomers, detection can be performed using an ultraviolet (UV) detector, as the acetylamino group provides a chromophore with absorbance around 210 nm. mdpi.com For fully deacetylated oligomers like this compound, a differential refractive index (RI) detector is often preferred, though it may offer lower sensitivity compared to other detectors. mdpi.com Cation exchange chromatography is another viable method, capable of separating species like N-acetyl chitotriose from N,N'-diacetyl chitotriose. mdpi.com

A gradient elution procedure, where the mobile phase composition is changed over time (e.g., linearly decreasing the acetonitrile-to-water ratio), can provide optimal resolution for N-acetyl-chito-oligosaccharides with DP values from 2 to 6. jfda-online.com

Table 1: Example HPLC Conditions for Chitosan Oligomer Separation

| Parameter | Condition | Source |

| Column | Shodex Asahipak NH2P-50 4E (4.6 mm I.D. x 250 mm) | shodex.com |

| Mobile Phase | Acetonitrile/Water = 70/30 (Isocratic) | shodex.com |

| Flow Rate | 1.0 mL/min | shodex.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | shodex.com |

| Column Temp. | 30 °C | shodex.com |

| Separated Species | Dimer (Chitobiose), Trimer (Chitotriose), Tetramer, Pentamer, Hexamer | shodex.com |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Multi-Angle Laser Light Scattering (MALLS) for Molecular Weight Profiling

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight (MW) and molecular weight distribution of polymers and oligomers. mdpi.comlcms.cz When coupled with a Multi-Angle Laser Light Scattering (MALLS) detector, SEC becomes an absolute method for MW determination, eliminating the need for column calibration with polymer standards. wyatt.comresearchgate.net This is particularly important for chitosan, as the structural dissimilarity between chitosan and common standards (like pullulans) can lead to significant overestimation of molecular weight in conventional calibration techniques. nih.gov

The SEC-MALLS system separates molecules based on their hydrodynamic volume in solution; larger molecules elute earlier from the column. lcms.cz The MALLS detector then measures the intensity of light scattered by the molecules at various angles to directly calculate the weight-average molecular weight (Mw) for each fraction eluting from the column. mdpi.com This provides an accurate and reproducible molecular weight profile of the chitosan sample.

For analyzing low molecular weight fragments, such as the trimer, specific GPC/SEC methodologies are employed. Research has demonstrated the ability to fractionate chitosan into low molecular weight ranges, including a 3-40 kDa fraction, which would encompass the trimer. ukrbiochemjournal.orgscispace.com To ensure accurate results for cationic polymers like chitosan, the mobile phase is typically an acidic buffer (e.g., 0.2 M HOAc/0.1 M NaOAc) to ensure solubility and minimize non-ideal column interactions. mdpi.comresearchgate.net Studies have shown that adjusting the ionic strength of the mobile phase can improve the reproducibility of MW measurements. researchgate.net

Table 2: Typical SEC-MALLS System Configuration for Chitosan Analysis

| Component | Description/Parameter | Source |

| Chromatography | Agilent 1200 HPLC System | mdpi.com |

| Columns | Thermo MAb Pac™ SEC-1 or Tosoh TSKgel PWXL series | mdpi.comresearchgate.net |

| Mobile Phase | 100 mM NaCl–100 mM NH₄Cl aqueous solution (pH 3.3) | mdpi.com |

| Flow Rate | 0.5 mL/min | researchgate.netmdpi.com |

| Detectors | MALLS (e.g., DAWN, Wyatt) and Refractive Index (RI) (e.g., Optilab, Wyatt) | wyatt.commdpi.com |

| Analysis Software | ASTRA or OmniSEC | mdpi.com |

X-ray Techniques for Structural Insights

X-ray based analytical methods provide profound insights into the solid-state structure of this compound, from its crystalline arrangement to its elemental composition and the nature of its chemical bonds.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique used to investigate the crystalline structure of materials. For chitosan and its oligomers, XRD patterns reveal the degree of crystallinity and polymorphic form. High molecular weight chitosan typically exhibits a semi-crystalline structure with two characteristic broad diffraction peaks around 2θ = 10° and 20°. researchgate.netsapub.org These peaks are indicative of the ordered, crystalline regions within the polymer matrix, which are formed due to strong inter- and intramolecular hydrogen bonds. researchgate.net

In contrast, chitosan oligomers can exhibit a higher degree of ordering and crystallinity compared to the parent polymer. cellulosechemtechnol.ro However, the preparation method can also lead to a more amorphous structure. uva.es The XRD pattern of a chitosan oligomer film might show sharper peaks, indicating a more ordered supramolecular architecture. cellulosechemtechnol.ro For instance, one study on chitosan oligomers showed a diffraction pattern with a notable peak at 2θ = 22°, which was associated with an amorphous structure, suggesting that the processing into a composite film disrupted the crystalline order. researchgate.net The change in the crystal lattice upon moving from the polymer to the oligomer reflects alterations in the intermolecular forces and packing efficiency. wisdomlib.org

Table 3: Characteristic XRD Peaks for Chitosan and its Oligomers

| Material | Characteristic Peaks (2θ) | Structural Implication | Source |

| Native Chitosan | ~10° and ~20° | Semi-crystalline structure | researchgate.netsapub.org |

| Chitosan Oligomers | Sharper peaks than parent chitosan | Higher degree of ordering | cellulosechemtechnol.ro |

| Chitosan Oligomer/Propolis Composite | Weakened peaks, amorphous halo | Amorphous form | uva.es |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical state (i.e., bonding environment) of atoms on a material's surface. nih.govresearchgate.net For this compound, XPS analysis confirms the presence of carbon (C), oxygen (O), and nitrogen (N) and allows for the deconvolution of high-resolution spectra to identify specific functional groups. nih.govnih.gov

The high-resolution C 1s spectrum of chitosan can typically be resolved into multiple components corresponding to different chemical bonds: C-C/C-H, C-N (in the amine group), C-O (in hydroxyl and ether groups), and O-C-O (in the glycosidic linkage). nanobioletters.com The N 1s spectrum is particularly informative, often showing two peaks associated with the primary amine groups (-NH₂) of the glucosamine units and any residual amide groups (-NHC(O)CH₃) from the parent chitin (B13524). nanobioletters.commdpi.com The O 1s spectrum can also be deconvoluted to distinguish between oxygen in C-O-C/C-OH bonds and C=O bonds. nanobioletters.com The precise binding energies and the area ratios of these peaks provide a detailed chemical fingerprint of the this compound surface. nanobioletters.com

Table 4: Example Elemental Composition of a Chitosan Film by XPS

| Element | Binding Energy (eV) - Peak | Atomic Ratio (%) | Source |

| Carbon (C 1s) | 284.7 (C-C), 286.8 (C-O), 287.9 (C=O) | 63.51 | nih.gov |

| Oxygen (O 1s) | ~532-534 | 29.32 | nanobioletters.comnih.gov |

| Nitrogen (N 1s) | 399.9 (-NH₂), 401.3 (-NH₃⁺) | 6.94 | nih.govmdpi.com |

Note: Data is for a representative chitosan-based film and serves as an illustrative example. Actual values for a pure trimer may vary slightly.

X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS) for Chemical Bonding and Coordination

X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS) are advanced synchrotron-based techniques that probe the electronic structure of matter with elemental specificity. nih.govlu.se

XES, also known as X-ray Fluorescence Spectroscopy (XFS), provides detailed information on the density of occupied electronic states and is highly sensitive to the local chemical bonding of the emitting atom. nih.govresearchgate.net For a compound like this compound, XES can be used to study the chemical bonding by selectively exciting core electrons of specific atoms (e.g., oxygen) and analyzing the emitted photons. nih.gov For example, changes in the width of resonantly excited O Kα XES spectra can distinguish between oxygen atoms in hydroxyl (-OH) groups versus those in ether (–O–) linkages, providing a precise map of the local electronic environment. nih.gov

XAS measures the absorption of X-rays as a function of energy, yielding information about the empty electronic states and the local geometric structure around the absorbing atom. lu.se While less commonly applied to pure chitosan, XAS is invaluable for studying chitosan-metal complexes. nih.gov It can determine the coordination number and local environment of metal atoms bound to the chitosan chain. mdpi.comiaea.org For instance, in an iron-chitosan complex, Fe K-edge XAS can reveal how many nitrogen or oxygen atoms from the this compound are involved in coordinating the iron ion, clarifying the nature of the metal-polymer interaction. nih.goviaea.orgaps.org

Advanced Microscopic and Surface Characterization

Advanced microscopic techniques are indispensable for elucidating the morphological and topographical characteristics of this compound at the nanoscale. These methods provide direct visual evidence of its structure, size, and surface features, which are critical for understanding its behavior and potential applications.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques used to visualize the morphology of chitosan-based materials. nih.gov While SEM provides detailed information about the surface topography and morphology, TEM offers insights into the internal structure and particle shape. acs.orgnih.gov

In the context of chitosan derivatives, SEM analysis is frequently used to observe the size, shape, and surface texture. core.ac.uk For instance, studies on chitosan nanoparticles reveal they are often spherical, uniform, and well-dispersed. core.ac.uk SEM has been employed to characterize the surface of chitosan powders and films, providing visual confirmation of their physical state. mdpi.com In some preparations, SEM micrographs show that chitosan nanoparticles can form clusters, with individual particle sizes ranging from 10 nm to 80 nm. nih.gov TEM imaging complements SEM by providing higher resolution views of particle morphology and can reveal the internal structure, such as the arrangement of polymeric chains. acs.org For this compound, these techniques would be crucial for observing its shape, size distribution, and state of aggregation, whether as individual molecules or as self-assembled structures. TEM analysis of bacteria treated with chitosan, for example, has shown the ability of this method to reveal detailed interactions at the cellular envelope level. nih.gov

Table 1: Morphological Observations of Chitosan Materials using SEM & TEM

| Technique | Material | Key Findings | Source |

| SEM | Chitosan Nanoparticles | Spherical, uniform, and well-dispersed morphology. | core.ac.uk |

| SEM | Nano-magnetic Chitosan | Approximately uniform spheres; clusters of nanoparticles with sizes from 10 nm to 80 nm. | nih.gov |

| TEM | Chitosan/Gelatin Nanocomposite | Shows different layers formed by the twisting and rotation of polymeric chains. | acs.org |

| TEM | Bacteria on Chitosan-coated coverslips | Revealed an intact bacterial envelope, verifying morphological integrity compared to other preparation methods. | nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a sample's surface topography. nih.gov It is particularly valuable for studying biopolymers like chitosan because it can achieve nanoscale precision and operate in both air and liquid environments. oatext.comazom.com AFM is used to assess surface roughness and can even be utilized to estimate the molecular weight of individual polymer chains by measuring their lengths. oatext.com

Table 2: Example of Surface Roughness Parameters Measured by AFM for Chitosan

| Parameter | Description | Sample Value (Chitosan Group) | Sample Value (EDTA Group) |

| Ra (Roughness Average) | The arithmetic average of the absolute values of the roughness profile ordinates. | Lower | Higher |

| Rq (Root Mean Square Roughness) | The root mean square average of the roughness profile ordinates. | Lower | Higher |

| Rmax (Maximum Roughness) | The maximum peak-to-valley height of the profile. | Lower | Higher |

| This table is illustrative of data from a comparative study on root dentine, showing that chitosan treatment resulted in significantly less surface alteration compared to EDTA. nih.gov |

Other Analytical Characterization Techniques

Beyond microscopy, a suite of other analytical methods is employed to determine the fundamental chemical and physical properties of this compound, such as its purity, charge, and behavior in solution.

Elemental Analysis for Deacetylation Degree

Elemental analysis is a fundamental technique used to determine the elemental composition (primarily carbon and nitrogen) of a chitosan sample. The weight percent of these elements can be used to calculate the Degree of Deacetylation (DDA), which is a critical parameter defining chitosan's properties. researchgate.net The DDA represents the percentage of D-glucosamine units relative to the total monomer units in the polymer chain and directly influences solubility, crystallinity, and biological activity. mdpi.comnih.gov

The calculation is based on the theoretical C/N ratios of the fully acetylated (chitin) and fully deacetylated (chitosan) monomers. By measuring the actual C/N ratio of a sample, its DDA can be accurately determined. researchgate.net This method is one of several techniques, including titration and NMR spectroscopy, used to ascertain DDA, with each having its own advantages. chitolytic.com

Table 3: Elemental Analysis Data for Chitosan Samples with Varying DDA

| Degree of Deacetylation (DDA) % | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | C/N Ratio |

| 48 | 43.12 | 6.81 | 7.32 | 5.89 |

| 62 | 42.15 | 6.95 | 7.64 | 5.52 |

| 75 | 41.21 | 7.02 | 7.95 | 5.18 |

| Source: Adapted from elemental analysis data presented in research on chitosan microspheres. researchgate.net |

Potentiometric and Conductometric Titration

Potentiometric and conductometric titrations are cost-effective and widely used methods for determining the DDA and the ionization behavior of chitosan. mdpi.com These techniques rely on the titration of the primary amino groups (-NH2) on the D-glucosamine units of the chitosan chain with a standard acid or base.

In potentiometric titration, the change in pH is monitored as a titrant is added, allowing for the identification of the equivalence point, which corresponds to the complete protonation of the amino groups. researchgate.net The amount of titrant used is then correlated to the number of free amino groups to calculate the DDA. mdpi.com

Conductometric titration measures the change in electrical conductivity of the solution during titration. researchgate.net The titration curve shows distinct breaks corresponding to the start and end of the deprotonation of the amino groups, providing a clear endpoint for calculation. researchgate.net These methods are crucial for characterizing the pKa and degree of ionization of chitosan derivatives at different pH values. researchgate.net

Zeta Potential Measurements for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov For chitosan trimers and their nano-formulations, which are often dispersed in aqueous solutions, the zeta potential is a critical parameter.

Chitosan derives its positive surface charge from the protonation of its primary amino groups in acidic solutions. ekb.eg A high positive zeta potential (typically > +30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable suspension. ekb.eg Zeta potential is highly dependent on the pH of the medium, as pH affects the degree of protonation of the amino groups. mdpi.com It can also be influenced by the molecular weight and DDA of the chitosan. ekb.eg Therefore, measuring the zeta potential provides essential information about the surface charge of the this compound and helps predict its behavior in different environments, such as its interaction with negatively charged cell membranes. nih.gov

Table 4: Example Zeta Potential Values for Chitosan Nanoparticles

| System | pH | Zeta Potential (mV) | Stability Implication | Source |

| Chitosan Nanoparticles | - | +24 to +33 | Indicates a stable system due to electrostatic repulsion. | ekb.eg |

| CS/ALG Nanoparticles | 3.0 | +6.34 | Positively charged, stable. | mdpi.com |

| CS/ALG Nanoparticles | 10.0 | -44.5 | Negatively charged, stable. | mdpi.com |

| CS/CMCS Nanoparticles | - | +37.6 ± 0.8 | High positive charge indicating good stability. | mdpi.com |

| LCD-loaded Chitosan Nanoparticles | - | +25.7 ± 1.8 | Adequate physical stability. | nih.gov |

Chemical Modification and Derivatization of Chitosan Trimer

Synthesis of Chitosan (B1678972) Trimer Derivatives

The synthesis of chitosan trimer derivatives involves targeted chemical reactions at its reactive sites. These modifications are performed to overcome limitations of the parent molecule, such as poor solubility at neutral pH, and to introduce novel functionalities. mdpi.comnih.govmdpi.com

Carboxymethylation of this compound (Carboxymethyl Chitosan Trimers)

Carboxymethylation introduces carboxymethyl groups (-CH2COOH) onto the chitosan backbone, enhancing its solubility in water over a wide pH range. mdpi.comresearchgate.net The reaction typically involves treating the this compound with monochloroacetic acid in the presence of a strong base like sodium hydroxide. researchgate.netscielo.brredalyc.org The reaction conditions, such as temperature and the concentration of reagents, can influence whether the substitution occurs at the amino group (N-carboxymethylation), the hydroxyl groups (O-carboxymethylation), or both (N,O-carboxymethylation). researchgate.netscielo.br While specific studies focusing solely on the carboxymethylation of this compound are limited, the general principles of chitosan carboxymethylation are applicable. scielo.brredalyc.org Research on carboxymethylated chitosan derivatives has shown that this modification can lead to products with varying degrees of substitution, which in turn affects their properties. scielo.br For instance, a study on carboxymethyl chitosan with varying degrees of substitution (0.52 to 1.44) demonstrated the presence of both N- and O-carboxymethylation. scielo.br Another study is anticipated to explore the intermolecular interactions between carboxymethyl this compound and other molecules like vitamin C and curcumin (B1669340). researchgate.net

The synthesis of carboxymethyl chitosan generally involves the following steps:

Alkalinization of the this compound to activate the hydroxyl and amino groups.

Reaction with a carboxymethylating agent, such as monochloroacetic acid.

Purification of the resulting carboxymethyl this compound.

Table 1: Synthesis Parameters for Carboxymethylation of Chitosan

| Parameter | Condition | Reference |

| Reagent | Monochloroacetic acid | scielo.brredalyc.org |

| Catalyst | Sodium hydroxide | scielo.brredalyc.org |

| Molar Ratio (Chitosan:Monochloroacetic acid) | 1:4.3 to 1:8.6 | scielo.br |

| Reaction Time | 3 to 10 hours | scielo.br |

| Temperature | Room temperature for O-carboxymethylation, higher for N-carboxymethylation | researchgate.netscielo.br |

N-Alkylation and Quaternization Strategies

N-alkylation involves the introduction of alkyl groups to the primary amino functions of the this compound, a process often achieved through reductive N-alkylation. mdpi.com This method is versatile for attaching various molecules, including saccharides. mdpi.com A significant advancement in this area is the replacement of the toxic reducing agent sodium cyanoborohydride (NaCNBH3) with the less toxic picoline-borane complex. mdpi.com

Quaternization introduces a permanent positive charge on the this compound by converting the primary amines into quaternary ammonium (B1175870) salts. nih.govncsu.edu This modification significantly improves water solubility across a broad pH range and can enhance biological activities. nih.govresearchgate.netsigmaaldrich.com A common method for preparing N,N,N-trimethyl chitosan (TMC), a well-known quaternized derivative, involves reacting chitosan with methyl iodide. nih.gov Another strategy involves the reaction with glycidyl (B131873) trimethylammonium chloride (GTMAC) to produce N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC). ncsu.edusigmaaldrich.com The degree of quaternization is a critical factor that influences the final properties of the derivative. lmaleidykla.lt

Table 2: Common Quaternization Agents for Chitosan

| Quaternizing Agent | Resulting Derivative | Reference |

| Methyl iodide (CH3I) | N,N,N-trimethyl chitosan (TMC) | nih.gov |

| Glycidyl trimethylammonium chloride (GTMAC) | N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC) | ncsu.edusigmaaldrich.com |

| Bromoethane | N-benzyl-N,N-diethyl quaternized chitosan | ncsu.edu |

Sulfation of this compound

Sulfation introduces sulfate (B86663) groups (-SO3H) onto the this compound, which can impart interesting biological properties, including anticoagulant activity. researchgate.netnih.gov The reaction is typically carried out using a sulfating agent like chlorosulfonic acid in a solvent such as dimethylformamide. nih.gov The degree of sulfation can be controlled by the reaction conditions. Sulfated chitosan derivatives have been shown to possess enhanced water solubility and biological activity compared to the unmodified polymer. nih.govmdpi.com For instance, sulfated β-chitosan has demonstrated significant free radical scavenging and anticoagulant properties. nih.gov While specific studies on the sulfation of this compound are not abundant, the general methodologies applied to chitosan are relevant. nih.govmdpi.com

Glycosylation with Oligosaccharide Side Chains

Glycosylation involves the covalent attachment of oligosaccharide side chains to the this compound backbone. mdpi.comresearchgate.net This modification can significantly alter the physical and chemical properties of the parent molecule, notably improving its solubility at neutral pH. mdpi.comresearchgate.net Reductive N-alkylation is a common method used to attach oligosaccharides to the amino groups of chitosan. mdpi.com One study reported the synthesis of a glycosylated chitosan derivative by reductively N-alkylating depolymerized chitosans with a trimer of N-acetyl-D-glucosamine and mannose (A-A-M). mdpi.com The introduction of as little as 40% oligosaccharide side chains has been shown to make the resulting branched polycation soluble at all pH values. mdpi.com

Impact of Derivatization on Oligomer Functionality and Interaction Potential

Chemical modification of the this compound has a profound impact on its functionality and how it interacts with other molecules and biological systems. nih.govannualreviews.org Derivatization primarily aims to modulate physical-chemical properties to improve water solubility and enhance interactions with other biopolymers or hydrophobic entities. nih.gov

The introduction of different functional groups alters the charge, hydrophilicity, and steric properties of the this compound. For example, quaternization results in a permanently cationic polymer, which can enhance its interaction with negatively charged cell membranes and other biomacromolecules. nih.govncsu.edu This increased positive charge density is often linked to enhanced antimicrobial activity. ncsu.eduannualreviews.org The length and type of the grafted alkyl group in quaternized derivatives also influence their biological effects. ncsu.edu

Glycosylation, by attaching oligosaccharide side chains, not only improves solubility but can also introduce specific biological recognition motifs. mdpi.comresearchgate.net For instance, glycosylated chitosans have been investigated for their potential in gene delivery, where the sugar moieties may facilitate cellular uptake. mdpi.com The self-branched glycosylated trisaccharide-substituted chitosan oligomers have been noted to be fully soluble at neutral pH.

Sulfation introduces negative charges, transforming the cationic chitosan into an anionic polymer. mdpi.com This change dramatically alters its interaction profile, leading to properties such as anticoagulant activity, which is mediated by interactions with proteins involved in the blood coagulation cascade. researchgate.netnih.gov

Carboxymethylation introduces both acidic (carboxyl) and basic (amino) groups, creating an ampholytic derivative. researchgate.net This can lead to complex pH-responsive behavior and unique interaction capabilities with metals and proteins.

Regioselective Modification Studies on this compound Units

Regioselective modification refers to the controlled chemical alteration at specific positions on the glucosamine (B1671600) units of the this compound (C-2 amino, C-3 hydroxyl, and C-6 hydroxyl groups). nih.govplos.orgmdpi.com Achieving regioselectivity is crucial for creating derivatives with well-defined structures and, consequently, predictable properties and functionalities. mdpi.com

The primary amino group at the C-2 position is generally more reactive than the hydroxyl groups, making it a common target for modification. nih.gov However, to achieve selective modification at the hydroxyl groups, the amino group often needs to be protected. plos.orgnih.gov The use of a bulky N-phthaloyl group at the C-2 position can sterically hinder this position and promote selective reactions at the C-6 primary hydroxyl group. plos.org

"Click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a powerful tool for the regioselective modification of chitosan. plos.orgmdpi.com This approach allows for the specific introduction of various functional groups at either the N- or O-positions. mdpi.com Theoretical studies using density functional theory (DFT) have also been employed to predict the most probable sites for electrophilic and nucleophilic attacks on the chitosan monomer, providing a basis for rational design of regioselective synthesis strategies. dergipark.org.tr These principles of regioselective modification are directly applicable to the this compound, enabling the synthesis of precisely defined derivatives for targeted applications.

Biological Activity Mechanisms of Chitosan Trimer

Mechanistic Insights into Antimicrobial Action

The antimicrobial capacity of Chitosan (B1678972) Trimer is attributed to a multi-pronged attack on microbial cells, involving surface interactions, intracellular interference, and environmental modification.

The primary and most widely accepted antimicrobial mechanism of chitosan and its oligomers, including the trimer, is the electrostatic interaction with microbial cell surfaces. scielo.br In an acidic environment (pH below 6.0), the primary amino groups (-NH₂) on the glucosamine (B1671600) units of the trimer become protonated, conferring a strong positive charge (-NH₃⁺) to the molecule. researchgate.netmdpi.com Microbial cell surfaces, conversely, are typically negatively charged due to components like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. researchgate.net

This charge difference leads to a strong electrostatic attraction, causing the Chitosan Trimer to bind to the bacterial cell wall. researchgate.netnih.gov This binding is believed to trigger a cascade of disruptive events:

Permeability Alteration : The interaction interferes with the normal function of the cell membrane, altering its permeability. scielo.brnih.gov

Integrity Disruption : It can displace divalent cations like Ca²⁺ and Mg²⁺ that stabilize the cell envelope, leading to a loss of structural integrity. scielo.br

Leakage of Intracellular Components : The compromised membrane allows for the leakage of essential low-molecular-weight intracellular components, such as potassium ions, nucleotides, and proteins, ultimately leading to cell death. scielo.brnih.govasm.org

Studies using transmission electron microscopy on bacteria treated with chitosan have shown visible damage, including the detachment of the cell membrane from the cell wall and the formation of "vacuole-like" structures. scielo.br

Owing to its low molecular weight, this compound is capable of penetrating the compromised cell wall and membrane of microorganisms. mdpi.comnih.gov Once inside the cytoplasm, it can interact with intracellular targets. The polycationic nature of the trimer facilitates its binding to negatively charged macromolecules, most notably nucleic acids (DNA and RNA). scielo.brnih.govmdpi.com

The proposed mechanism involves the electrostatic interaction between the protonated amino groups of the trimer and the phosphate (B84403) backbone of DNA and RNA. mdpi.com This binding can interfere with crucial cellular processes:

Inhibition of DNA Replication : By binding to the DNA template, the trimer can physically obstruct the action of DNA polymerase.

Inhibition of Transcription : The interaction can prevent the unwinding of the DNA double helix and block RNA polymerase from transcribing genes into messenger RNA (mRNA). scielo.brnih.govnih.gov

This inhibition of nucleic acid and protein synthesis effectively halts cell growth and proliferation, contributing significantly to the compound's antimicrobial effect. mdpi.comresearchgate.net

Another key mechanism contributing to the antimicrobial action of this compound is its ability to chelate metal ions. scielo.brmdpi.com The amino (-NH₂) and hydroxyl (-OH) groups in the glucosamine units act as potent ligands that can bind to essential divalent metal cations, such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), and magnesium (Mg²⁺). mdpi.comresearchgate.netresearchgate.net

These metal ions are crucial for microbial survival as they serve as cofactors for various enzymes and are essential for stabilizing the cell wall structure. mdpi.com By sequestering these vital nutrients from the microbial environment, this compound can induce a state of starvation and inhibit growth. scielo.br This chelation can also further destabilize the bacterial cell membrane, enhancing the disruptive effects described previously. mdpi.comresearchgate.net While chelation is a recognized mechanism, its role is sometimes considered secondary to the direct electrostatic disruption of the cell membrane, particularly at lower pH values where the molecule is highly protonated. mdpi.comasm.org

Table 1: Summary of Antimicrobial Mechanisms of this compound

| Mechanism | Target | Molecular Interaction | Result |

|---|---|---|---|

| Membrane Disruption | Cell Wall & Membrane | Electrostatic attraction between trimer -NH₃⁺ and negative cell surface components (teichoic acids, lipopolysaccharides). | Increased permeability, loss of structural integrity, leakage of cytoplasmic contents. scielo.brnih.gov |

| Biosynthesis Inhibition | DNA & RNA | Electrostatic binding of trimer to the phosphate backbone of nucleic acids. | Inhibition of DNA replication and mRNA transcription, leading to arrested growth. scielo.brnih.govmdpi.com |

| Nutrient Deprivation | Essential Metal Ions (Mg²⁺, Fe²⁺, etc.) | Chelation of metal ions by the trimer's amino and hydroxyl groups. | Disruption of enzymatic functions and cell wall stability, inhibiting microbial growth. mdpi.comresearchgate.net |

Intracellular Targets: Inhibition of Nucleic Acid Synthesis (DNA/RNA)

Antioxidant Pathways and Radical Scavenging Mechanisms

This compound also demonstrates notable antioxidant activity through its ability to neutralize reactive oxygen species (ROS) and prevent their formation.

The chemical structure of this compound provides the basis for its free radical scavenging ability. The mechanism is primarily attributed to the reactive hydroxyl (-OH) and residual free amino (-NH₂) groups on the glucosamine rings. nih.govresearchgate.net These groups can donate a hydrogen atom to unstable and highly reactive free radicals (like hydroxyl or superoxide (B77818) radicals), thereby neutralizing them and forming a stable macromolecular radical. researchgate.netjapsonline.com

Research on chitosan oligomers has shown that antioxidant activity is often inversely related to molecular weight, suggesting that smaller molecules like the trimer are effective scavengers. researchgate.net Furthermore, the degree of deacetylation is critical; a higher presence of amino groups enhances scavenging activity. researchgate.net Studies on chitosan dimers have revealed that the specific sequence of glucosamine (D) and N-acetylglucosamine (A) units significantly impacts the scavenging of different radicals, highlighting the importance of the amino group's position. For instance, the fully deacetylated dimer (DD) shows a strong scavenging effect on DPPH radicals. nih.govmdpi.com This suggests a fully deacetylated this compound (DDD) would possess potent direct radical scavenging capabilities.

Table 2: Radical Scavenging Activity of Chitosan Dimers (Illustrative of Structure-Activity Relationship)

| Dimer Sequence | Superoxide Radical Scavenging | DPPH Radical Scavenging | Hydroxyl Radical Scavenging |

|---|---|---|---|

| DD (GlcN-GlcN) | High | Highest | Low |

| DA (GlcN-GlcNAc) | Low | Moderate | High |

| AD (GlcNAc-GlcN) | Highest | Moderate | Low |

| AA (GlcNAc-GlcNAc) | Low | Low | Highest |

Data derived from studies on chitosan dimer sequences, demonstrating the critical role of the free amino group (-NH₂) in antioxidant activity. nih.govmdpi.com

In addition to directly neutralizing existing free radicals, this compound can act as a preventive antioxidant by chelating transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). nih.govresearchgate.net These metal ions are known to catalyze the formation of the highly destructive hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. researchgate.net

Direct Free Radical Neutralization

Antitumor Mechanisms Beyond Direct Cytotoxicity

Chitosan oligosaccharides, including the trimer, exhibit antitumor properties that are not solely based on direct killing of cancer cells but also involve the modulation of the host's immune system.

Induction of Immune Cell Activation (e.g., Macrophages, Lymphocytes)

Chitosan and its oligosaccharides are recognized by the immune system and can stimulate the activity of key immune cells. frontiersin.org They are known to activate resting macrophages, which are crucial phagocytic cells involved in the primary inflammatory response and clearance of foreign entities. frontiersin.orgnih.gov The activation of macrophages by chitosan oligosaccharides leads to the release of nitric oxide (NO), a molecule with cytotoxic effects capable of killing tumor cells. frontiersin.org Studies on chitosan have shown that it can activate both macrophages and dendritic cells. ecmjournal.org While chitosan itself may not lead to significant direct T-lymphocyte proliferation, its activation of antigen-presenting cells like macrophages is a critical step in initiating a broader adaptive immune response. ecmjournal.org Chitosan enhances the functional activity of macrophages and granulocytes, which are essential components of the innate immune system. nih.govbibliotekanauki.pl Furthermore, chitosan oligosaccharides have been shown to stimulate gut-associated lymphoid tissue, leading to an enhanced cell-mediated immune response. plos.org

Modulation of Cytokine and Signaling Pathways

The immunomodulatory effects of chitosan oligosaccharides are closely linked to their ability to alter cytokine production and influence cellular signaling pathways. rsc.org Chitosan has been shown to modulate the maturation, activation, and cytokine production of dendritic cells and macrophages. nih.govrsc.org In studies with blunt snout bream macrophages, chitosan oligosaccharides were found to activate the MAPK and NF-κB signaling pathways. frontiersin.org These pathways are crucial for regulating immune and inflammatory responses. The activation of the MAPK pathway involved molecules like p38β, while the NF-κB pathway was activated upstream, leading to the upregulation of Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org

Research indicates that chitosan oligosaccharides (COS) can exert a pleiotropic modulatory effect on macrophages, particularly affecting pathways like the Toll-like receptor signaling pathway, NF-κB, and MAPK. mdpi.com In some contexts, COS can inhibit the phosphorylation of key proteins such as IκB, which is a crucial step in suppressing the NF-κB signaling pathway's pro-inflammatory effects. mdpi.com Depending on the dose and the state of the macrophage, chitosan can either amplify pro-inflammatory cytokines in M1 polarized macrophages or anti-inflammatory cytokines in M2 state macrophages. nih.gov For instance, chitosan can promote the secretion of Th1 cytokines, which are involved in cell-mediated immunity against tumors. frontiersin.org It has also been linked to the inhibition of the mTOR signaling pathway, which can affect the expression of cytokines like Interleukin-17 (IL-17). researchgate.net

Table 1: Modulation of Signaling Pathways and Cytokines by Chitosan Oligosaccharides

| Target Category | Specific Target | Observed Effect | Source(s) |

| Signaling Pathways | MAPK Pathway | Activation in macrophages | frontiersin.org |

| NF-κB Pathway | Activation in macrophages | frontiersin.org | |

| Toll-like Receptor Pathway | Pleiotropic modulation | mdpi.com | |

| mTOR Pathway | Inhibition | researchgate.net | |

| Cytokines | TNF-α | Upregulation | frontiersin.org |

| IL-1β | Dose-dependent modulation | nih.gov | |

| IL-6 | Decreased production | plos.org | |

| IL-17 | Decreased expression | researchgate.net | |

| IFN-γ | Increased production | nih.gov |

Antiviral Mechanisms

This compound and related oligosaccharides demonstrate antiviral potential through both direct interaction with viral particles and by stimulating the host's immune defenses. nih.gov

Direct Interaction with Viral Components (e.g., SARS-CoV-2 Spike Glycoprotein (B1211001) Trimer Binding)

A significant proposed antiviral mechanism for chitosan is its direct interaction with viral structures. nih.gov In the case of SARS-CoV-2, research suggests that chitosan has a high binding affinity for a cavity within the spike glycoprotein trimer. nih.govmdpi.com The spike protein is essential for the virus to bind to the host cell's ACE2 receptor and initiate infection. mdpi.commdpi.com By binding to this trimer cavity, chitosan and its derivatives may block the spike protein's interaction with the host receptor, thereby inhibiting viral entry. mdpi.comresearchgate.net This mechanism is supported by computational docking studies and experimental evidence showing that chitosan derivatives can inhibit viral replication by interfering with the spike protein. mdpi.commdpi.com This suggests a novel target domain for developing antiviral therapies against coronaviruses. mdpi.com

Host Immunomodulation for Antiviral Response

In addition to direct viral interaction, chitosan oligosaccharides can combat viral infections by modulating the host's immune system. nih.gov This immunomodulatory activity is a key aspect of its broad-spectrum antiviral potential. nih.govmdpi.com Chitosan can stimulate the innate immune system, which is the body's first line of defense against pathogens. mdpi.com It achieves this by regulating the functional activity of immune cells like macrophages and granulocytes. nih.govbibliotekanauki.pl This stimulation can lead to the production of immune response mediators that in turn activate T-helper cells, bridging the innate and adaptive immune responses. nih.gov The successful activation of antigen-presenting cells, such as dendritic cells, is a key factor in chitosan's effectiveness as an adjuvant and immunomodulator against viruses. nih.gov For instance, intranasal administration of chitosan has been shown to be effective against influenza A virus by stimulating the innate immune system. mdpi.com

Proposed Mechanisms for Specific Physiological Effects (e.g., Blood Pressure Regulation, focusing on molecular interaction)

This compound has been identified as a potent agent in blood pressure regulation, primarily through its molecular interaction with the Angiotensin-I Converting Enzyme (ACE). researchgate.net ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure by converting angiotensin I into the potent vasoconstrictor angiotensin II. nih.govmdpi.com Inhibition of ACE is a major therapeutic strategy for treating hypertension. nih.gov

Multiple studies have demonstrated that among various chitosan oligosaccharides with different degrees of polymerization, the this compound exhibits the strongest inhibitory activity against ACE. researchgate.netmdpi.comscielo.br This suggests that the specific trimeric structure is optimal for interacting with the enzyme's active site. researchgate.net An in vivo study using spontaneously hypertensive rats showed that a single oral dose of this compound significantly reduced blood pressure. researchgate.netmdpi.com The potent ACE inhibitory activity of the this compound, evidenced by a low IC50 value, underscores its potential as a natural antihypertensive agent. researchgate.netnih.gov

Table 2: ACE Inhibitory Activity of this compound

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reported Effect | Source(s) |

| This compound | Angiotensin-I Converting Enzyme (ACE) | 0.9 μM | Highest inhibitory activity among tested oligosaccharides; Lowers blood pressure in hypertensive rats. | researchgate.netnih.govmdpi.com |

Intermolecular Interactions and Molecular Recognition of Chitosan Trimer

Binding Studies with Biological Macromolecules

Chitosan (B1678972) trimer (CT) demonstrates significant and differential binding affinity for major plasma proteins, which are crucial for the disposition and distribution of bioactive compounds in the bloodstream. tandfonline.comnih.gov Studies have focused on its interaction with Human Serum Albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP), the two primary plasma proteins that bind to a wide variety of substances. tandfonline.comresearchgate.net

Research using fluorescence emission spectra has shown that chitosan trimer binds strongly to HSA. nih.govresearchgate.net The binding constant (K) for the this compound-HSA complex has been determined to be 1.6 ± .01 × 10⁶ M⁻¹, indicating a high-affinity interaction. tandfonline.comnih.govresearchgate.net In contrast, the binding of this compound to AGP was found to be insignificant. tandfonline.comnih.govresearchgate.net This pronounced difference suggests that HSA, rather than AGP, would likely serve as the primary carrier for chitosan trimers in the bloodstream, a factor with significant pharmacological implications. tandfonline.comnih.gov The variation in binding constants among chitosan oligomers (monomer, dimer, and trimer) is attributed to the differing number of functional groups on the main chain. tandfonline.com

Table 1: Binding Constants of Chitosan Oligomers with Human Serum Albumin (HSA)

| Chitooligomer | Binding Constant (K) M⁻¹ |

|---|---|

| Chitosan Monomer (CM) | 6.2 ± .01 × 10⁵ |

| Chitosan Dimer (CD) | 5.0 ± .01 × 10⁴ |

| This compound (CT) | 1.6 ± .01 × 10⁶ |

Data sourced from fluorescence emission spectra studies. nih.govresearchgate.net

Protein Interaction Dynamics (e.g., Human Serum Albumin, α-1-Glycoprotein Binding)

Computational Modeling and Simulation Approaches

Computational methods provide atomic-level insights into the binding mechanisms and stability of this compound complexes. These in-silico techniques complement experimental data by visualizing interaction sites and simulating dynamic behavior. aip.orgrsc.org

Molecular docking simulations have been employed to identify the specific binding location of this compound on HSA and to estimate the strength of the interaction. tandfonline.comnih.gov Studies using Autodock revealed that this compound, along with its monomer and dimer counterparts, preferentially binds within subdomain IIA of HSA, also known as Sudlow's site I. tandfonline.comnih.govresearchgate.net This hydrophobic cavity is a known binding site for many drugs and endogenous compounds. tandfonline.com

The calculated binding energy from these docking studies provides a quantitative measure of the interaction strength. For the this compound-HSA complex, the in-silico binding energy was found to be -6.18 Kcal/mol. tandfonline.com This value is consistent with the experimentally determined free energy change, further corroborating the spontaneous and stable nature of the binding. tandfonline.com

Table 2: Thermodynamic and In-Silico Binding Energy Data for Chitooligomer-HSA Complexes

| Chitooligomer | Free Energy (ΔG) (Kcal/mol) | In-Silico Binding Energy (Kcal/mol) |

|---|---|---|

| Chitosan Monomer (CM) | -7.87 | -6.06 |

| Chitosan Dimer (CD) | -6.35 | -5.91 |

| This compound (CT) | -8.40 | -6.18 |

Data sourced from thermodynamic and molecular docking analyses. tandfonline.comnih.gov

Molecular dynamics (MD) simulations offer a dynamic picture of the this compound-HSA complex, assessing its stability over time and observing conformational changes. tandfonline.commdpi.com MD simulations running for up to 10 nanoseconds have shown that the HSA-chitooligomer complexes, including the trimer, achieve stability at approximately 4.5 nanoseconds. tandfonline.comnih.govresearchgate.net

Molecular Docking for Ligand-Receptor Interaction Prediction

Influence of this compound Length and Acetylation Pattern on Interaction Specificity

The specificity and strength of chitosan's intermolecular interactions are profoundly influenced by its chain length (degree of polymerization, DP) and its fraction and pattern of acetylation (FA and PA). rsc.orgnih.gov For chito-oligosaccharides, including trimers, interaction energies with plasma proteins like HSA generally increase with molecular weight. mdpi.com Research on carboxymethyl chitosan dimer and trimer complexes with other molecules showed that the longer trimer chain resulted in a lower (more favorable) complex energy value. aip.orgaip.org

Advanced Research Applications and Material Science Orientations

Chitosan (B1678972) Trimer in Nanomaterials Synthesis and Stabilization

Chitosan, a naturally derived biopolymer, has garnered significant attention in nanotechnology. Its inherent properties make it a valuable component in the synthesis and stabilization of various nanomaterials. Chitosan can act as a reducing, capping, and stabilizing agent, contributing to more environmentally friendly and biocompatible nanoparticle production. mdpi.comnih.govresearchgate.netmdpi.com The presence of amino and hydroxyl groups in its structure allows for the chelation of metal ions, facilitating the formation and stabilization of nanoparticles. semanticscholar.orgscilit.com

Green Synthesis Routes for Metallic and Metal-Oxide Nanoparticles

The demand for environmentally benign methods for nanoparticle synthesis has led to the exploration of "green" chemistry, which minimizes the use of hazardous substances. Chitosan has emerged as a key player in this field, capable of acting as both a reducing and stabilizing agent in the creation of metallic and metal-oxide nanoparticles. nih.govmdpi.com This dual functionality eliminates the need for additional, often toxic, chemical-reducing agents. walshmedicalmedia.com

Research has demonstrated the successful green synthesis of various metallic nanoparticles, including silver (Ag), gold (Au), and copper (Cu), using chitosan. nih.govwalshmedicalmedia.com For instance, stable copper-chitosan nanoparticles have been synthesized in a single step where chitosan serves as both the reducing and capping agent. walshmedicalmedia.com Similarly, chitosan has been employed to create gold nanoparticles without the need for an external reducing agent. mdpi.comsemanticscholar.org The electronegativity of chitosan allows it to reduce gold ions, while its polyelectrolyte nature provides electrostatic stabilization to the resulting nanoparticles. biorxiv.org

In the realm of metal-oxide nanoparticles, chitosan has been utilized as a reducing agent in the green chemical synthesis of magnesium oxide nanoparticles (MgONPs). mdpi.com It also serves as a template for the immobilization of metal oxide nanoparticles, such as lanthanum oxide (La2O3), creating hybrid nanocomposites with catalytic properties. nih.gov Solid-state pyrolysis of chitosan-metal complex precursors offers another route to producing metal oxide nanoparticles like V2O5 and Fe2O3 (hematite). mdpi.com

Table 1: Examples of Metallic and Metal-Oxide Nanoparticles Synthesized Using Chitosan in Green Routes

| Nanoparticle | Role of Chitosan | Key Findings | Reference |

|---|---|---|---|

| Silver (Ag) | Reducing and Stabilizing Agent | Chitosan's presence increases the efficiency of AgNP formation and allows for control over nanoparticle size. | nih.gov |

| Gold (Au) | Reducing and Stabilizing Agent | AuNPs can be synthesized without an additional reducing agent, stabilized by the amine groups on chitosan. | mdpi.comsemanticscholar.orgresearchgate.net |

| Copper (Cu) | Reducing and Capping Agent | A one-step green synthesis method produces stable Cu-NPs with colloidal stability in aqueous media. | walshmedicalmedia.com |